1-(1,4-Diethoxy-1,4-dioxobutan-2-yl)pyridin-1-ium ethyl sulfate

Description

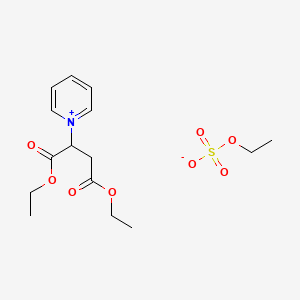

1-(1,4-Diethoxy-1,4-dioxobutan-2-yl)pyridin-1-ium ethyl sulfate is a quaternary pyridinium salt characterized by a central pyridinium ring substituted with a 1,4-diethoxy-1,4-dioxobutan-2-yl group and an ethyl sulfate counterion.

Properties

IUPAC Name |

diethyl 2-pyridin-1-ium-1-ylbutanedioate;ethyl sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18NO4.C2H6O4S/c1-3-17-12(15)10-11(13(16)18-4-2)14-8-6-5-7-9-14;1-2-6-7(3,4)5/h5-9,11H,3-4,10H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDQCSOLUUJYHI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)[N+]1=CC=CC=C1.CCOS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO8S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4-Diethoxy-1,4-dioxobutan-2-yl)pyridin-1-ium ethyl sulfate typically involves multi-step organic reactions One common method includes the alkylation of pyridine with 1,4-dioxobutane derivatives under controlled conditions The reaction is often carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the pyridinium ion

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This approach enhances yield and purity while minimizing by-products. The use of catalysts and optimized reaction pathways can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(1,4-Diethoxy-1,4-dioxobutan-2-yl)pyridin-1-ium ethyl sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles such as amines or thiols replace the ethoxy groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol.

Major Products:

Oxidation: Oxo derivatives of the original compound.

Reduction: Reduced pyridinium derivatives.

Substitution: Substituted pyridinium compounds with various functional groups.

Scientific Research Applications

1-(1,4-Diethoxy-1,4-dioxobutan-2-yl)pyridin-1-ium ethyl sulfate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-(1,4-Diethoxy-1,4-dioxobutan-2-yl)pyridin-1-ium ethyl sulfate involves its interaction with specific molecular targets. The pyridinium ion can interact with nucleophilic sites in enzymes and proteins, potentially inhibiting their activity. The compound’s dioxobutan-2-yl group may also participate in redox reactions, affecting cellular oxidative states. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with four pyridinium-based analogs from the literature, focusing on substituent effects, counterion influence, and physical properties.

Structural and Functional Group Comparison

- Target compound : Features a 1,4-diethoxy-1,4-dioxobutan-2-yl substituent and an ethyl sulfate counterion. The ethoxy and dioxo groups may confer enhanced solubility in polar solvents compared to simpler alkyl or aryl substituents.

- Compound 4d : Contains benzofuran-2-yl and oxoethyl groups with a dibromide counterion. The aromatic benzofuran moiety likely increases rigidity and π-π stacking interactions .

- Compound 4e: Includes oxazolidin-3-yl substituents and a dichloride counterion.

- Compound 5a: Substituted with 2-nitrophenyl groups and a dibromide counterion.

- Compound 5b : Features 2-methoxyphenyl substituents with a dibromide counterion. Methoxy groups may improve solubility in organic solvents compared to nitro analogs .

Key Observations :

- Counterion Impact : Bromide and chloride counterions (e.g., in 4d, 4e) are associated with high melting points (>250°C), whereas the target’s ethyl sulfate may reduce thermal stability due to bulkier anion size .

- Substituent Effects : Nitro groups (5a) correlate with higher yields (96%) but lower solubility, while methoxy groups (5b) may balance solubility and reactivity. The target’s diethoxy groups could further improve solubility in aprotic solvents .

- Hygroscopicity: Compound 4e’s dichloride counterion and oxazolidinone substituents render it highly hygroscopic, a trait less likely in the target due to its sulfate ion .

Research Findings and Methodological Insights

Structural Analysis Techniques

The crystallographic data for analogous compounds (e.g., 4d, 5a) were likely determined using SHELXL refinement, a gold-standard tool for small-molecule structure solution . For instance, melting points and decomposition behaviors were corroborated by thermal analysis, while spectroscopic data (IR, NMR) validated functional groups .

Functional Group Reactivity

- Electron-Withdrawing vs. Donating Groups : Nitro substituents (5a) may enhance electrophilicity at the pyridinium core, whereas methoxy groups (5b) could facilitate nucleophilic substitutions. The target’s dioxo group might act as a Lewis acid catalyst in specific reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.